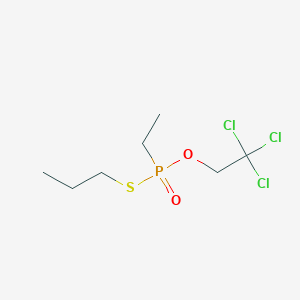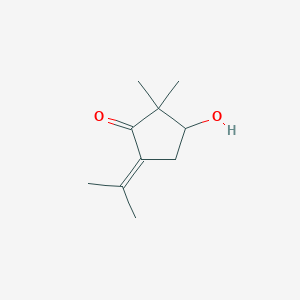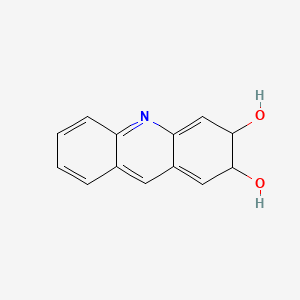
S-Propyl O-(2,2,2-trichloroethyl) ethylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Propyl O-(2,2,2-trichloroethyl) ethylphosphonothioate: is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Propyl O-(2,2,2-trichloroethyl) ethylphosphonothioate typically involves the reaction of ethylphosphonothioic dichloride with 2,2,2-trichloroethanol and propyl mercaptan. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: S-Propyl O-(2,2,2-trichloroethyl) ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioates.
Aplicaciones Científicas De Investigación
S-Propyl O-(2,2,2-trichloroethyl) ethylphosphonothioate has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of pesticides and herbicides due to its effectiveness in targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of S-Propyl O-(2,2,2-trichloroethyl) ethylphosphonothioate involves the inhibition of specific enzymes, such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.
Comparación Con Compuestos Similares
2,2,2-Trichloroethanol: Used as a sedative and hypnotic agent.
2,2,2-Trichloroethyl chloroformate: Employed as a protecting group in organic synthesis.
O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Known for its use in chemical warfare as a nerve agent.
Uniqueness: S-Propyl O-(2,2,2-trichloroethyl) ethylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase makes it particularly valuable in both scientific research and industrial applications.
Propiedades
Número CAS |
91168-97-7 |
|---|---|
Fórmula molecular |
C7H14Cl3O2PS |
Peso molecular |
299.6 g/mol |
Nombre IUPAC |
1-[ethyl(2,2,2-trichloroethoxy)phosphoryl]sulfanylpropane |
InChI |
InChI=1S/C7H14Cl3O2PS/c1-3-5-14-13(11,4-2)12-6-7(8,9)10/h3-6H2,1-2H3 |
Clave InChI |
OTWRJACGJJRWAX-UHFFFAOYSA-N |
SMILES canónico |
CCCSP(=O)(CC)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14369633.png)


![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
![1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene](/img/structure/B14369665.png)
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)

methanone](/img/structure/B14369681.png)

![{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol](/img/structure/B14369685.png)
![Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate](/img/structure/B14369694.png)
![4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14369714.png)


